Spectroscopic Profile of 2-Phenylcycloheptanone: A Technical Guide
Spectroscopic Profile of 2-Phenylcycloheptanone: A Technical Guide
Introduction
2-Phenylcycloheptanone (CAS No. 14996-78-2) is an aromatic ketone featuring a seven-membered cycloalkanone ring substituted with a phenyl group at the alpha position.[1] This structure is a valuable scaffold in organic synthesis and medicinal chemistry. Accurate structural elucidation and purity assessment are paramount for its application in research and development, necessitating a comprehensive understanding of its spectroscopic characteristics.
While spectral data for this compound are cataloged in specialized databases, they are not broadly accessible in the public domain.[2] This guide, therefore, serves as an in-depth technical resource, presenting a predicted spectroscopic profile of 2-Phenylcycloheptanone based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). The analysis is supported by comparative data from its lower homologue, 2-phenylcyclohexanone, to provide a robust and scientifically grounded interpretation. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the molecule's spectral behavior for characterization and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-Phenylcycloheptanone, both ¹H and ¹³C NMR provide unambiguous structural information.
Predicted ¹H NMR Spectrum
The proton NMR spectrum reveals the electronic environment of each hydrogen atom. The deshielding effect of the carbonyl group and the aromatic ring are the dominant factors influencing the chemical shifts of the aliphatic protons. Protons alpha to the carbonyl are shifted downfield, with the benzylic proton at the C2 position experiencing the greatest effect.
| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Justification |
| 7.40 - 7.20 | Multiplet | 5H | Ar-H | Protons of the monosubstituted benzene ring. |
| ~3.7 | Triplet | 1H | C2-H (Benzylic) | Alpha to both the carbonyl and phenyl group, leading to significant deshielding. |
| ~2.6 | Multiplet | 2H | C7-H ₂ | Alpha to the carbonyl group, resulting in a downfield shift.[3] |
| 2.0 - 1.5 | Multiplet | 8H | C3, C4, C5, C6-H ₂ | Methylene protons of the cycloheptyl ring, exhibiting complex overlapping signals. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon is highly characteristic, appearing at a very low field (>200 ppm) due to the strong deshielding effect of the double-bonded oxygen.
| Predicted Chemical Shift (δ) ppm | Assignment | Justification |
| ~212 | C =O (C1) | The ketone carbonyl carbon is significantly deshielded.[4] |
| ~140 | Ar-C (Quaternary) | The ipso-carbon of the phenyl ring attached to the cycloheptanone. |
| ~129 | Ar-C H | Aromatic carbons. |
| ~128 | Ar-C H | Aromatic carbons. |
| ~127 | Ar-C H | Aromatic carbons. |
| ~58 | C H-Ph (C2) | The benzylic carbon, shifted downfield by both the phenyl and carbonyl groups. |
| ~42 | C H₂ (C7) | The methylene carbon alpha to the carbonyl. |
| ~30 | C H₂ | Aliphatic methylene carbon. |
| ~28 | C H₂ | Aliphatic methylene carbon. |
| ~24 | C H₂ | Aliphatic methylene carbon. |
Experimental Protocol for NMR Data Acquisition
A self-validating protocol for NMR analysis ensures reproducibility and accuracy. The choice of solvent and internal standard is critical for reliable chemical shift referencing.
Methodology:
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Sample Preparation: Dissolve approximately 10-15 mg of 2-Phenylcycloheptanone in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing power for a wide range of organic compounds and its single deuterium signal for locking.
-
Internal Standard: Add tetramethylsilane (TMS) as an internal reference, setting its signal to 0.00 ppm for both ¹H and ¹³C spectra.
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the sample is placed correctly in the spinner and inserted into the magnet.
-
Locking and Shimming: Lock the spectrometer onto the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Typical parameters: 32 scans, relaxation delay of 1-2 seconds, acquisition time of ~4 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).
-
Typical parameters: 1024 scans (or more, depending on concentration), relaxation delay of 2 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Calibrate the spectrum using the TMS signal at 0.00 ppm.
Caption: Experimental workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 2-Phenylcycloheptanone, the key diagnostic absorption is the strong carbonyl (C=O) stretch.
Predicted Characteristic IR Absorption Bands
The position of the carbonyl stretch is sensitive to its electronic environment. In a simple saturated seven-membered ring like cycloheptanone, the C=O stretch appears around 1705 cm⁻¹. The conjugation of the carbonyl with the adjacent phenyl ring in 2-Phenylcycloheptanone introduces partial single-bond character, which weakens the C=O bond and lowers its stretching frequency.[5][6] This is a critical feature for confirming the structure.
| Wavenumber (cm⁻¹) | Intensity | Vibration | Assignment |
| 3100 - 3000 | Medium | C-H Stretch | Aromatic (sp² C-H) |
| 3000 - 2850 | Medium | C-H Stretch | Aliphatic (sp³ C-H) |
| ~1685 | Strong | C=O Stretch | Conjugated Ketone |
| ~1600, 1495, 1450 | Medium-Weak | C=C Stretch | Aromatic Ring |
| ~1260 | Medium | C-C-C Stretch | Aromatic Ketone C-CO-C |
Experimental Protocol for FTIR Data Acquisition
Attenuated Total Reflectance (ATR) is a modern, rapid, and reliable sampling technique for obtaining high-quality IR spectra of solid or liquid samples with minimal preparation.
Methodology:
-
Instrument Preparation: Ensure the Fourier-Transform Infrared (FTIR) spectrometer is powered on and the beam path is purged with dry air or nitrogen to minimize atmospheric H₂O and CO₂ interference.
-
Background Scan: Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Acquire a background spectrum (32 scans is typical) which will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount (a single drop or a few milligrams of solid) of 2-Phenylcycloheptanone directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum over a range of 4000–400 cm⁻¹.
-
Data Processing and Analysis: The software automatically ratios the sample interferogram against the background interferogram. The resulting spectrum should be analyzed for the characteristic absorption bands detailed above. Clean the ATR crystal thoroughly after analysis.
Caption: Experimental workflow for FTIR analysis via ATR.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight of a compound and crucial structural information from its fragmentation pattern. The fragmentation of 2-Phenylcycloheptanone is expected to be directed by the stable aromatic ring and the carbonyl group.
Predicted Mass Spectrum and Fragmentation Pattern
Upon electron impact, the molecule forms a molecular ion (M⁺˙), which then undergoes fragmentation. The most common fragmentation pathways for ketones are alpha-cleavages, where the bond adjacent to the carbonyl group breaks.[4]
| m/z (mass-to-charge ratio) | Proposed Ion | Fragmentation Pathway |
| 188 | [C₁₃H₁₆O]⁺˙ | Molecular Ion (M⁺˙) |
| 160 | [M - CO]⁺˙ | Loss of carbon monoxide via rearrangement. |
| 117 | [C₉H₉]⁺ | Alpha-cleavage and rearrangement. |
| 105 | [C₇H₅O]⁺ | Alpha-cleavage, formation of benzoyl cation. |
| 91 | [C₇H₇]⁺ | Formation of tropylium ion. |
| 77 | [C₆H₅]⁺ | Loss of the cycloheptanone ring, forming the phenyl cation. |
Experimental Protocol for EI-MS Data Acquisition
This protocol ensures the generation of a standard, library-searchable mass spectrum.
Methodology:
-
Sample Introduction: Introduce the sample via a Gas Chromatography (GC-MS) system or a direct insertion probe. For GC-MS, dissolve a dilute solution of the compound in a volatile solvent like dichloromethane or ethyl acetate.
-
Ionization: Utilize an Electron Ionization (EI) source. The standard electron energy is 70 eV, which provides sufficient energy for reproducible fragmentation and allows for comparison with standard mass spectral libraries.[7]
-
Instrument Parameters:
-
Ion Source Temperature: Set to ~230 °C to ensure sample volatilization without thermal degradation.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.
-
Mass Range: Scan a mass range of m/z 40 to 400 to ensure capture of the molecular ion and all significant fragments.
-
-
Data Acquisition: Acquire the mass spectrum. If using GC-MS, the spectrum will be taken at the apex of the chromatographic peak corresponding to 2-Phenylcycloheptanone.
-
Data Analysis: Identify the molecular ion peak (M⁺˙) at m/z 188. Analyze the fragmentation pattern to identify characteristic losses and fragment ions as detailed in the table above, confirming the connectivity of the molecule.
Caption: Experimental workflow for GC-MS (EI) analysis.
References
-
AIP Publishing. (2022). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. Retrieved from [Link]
-
University of Calgary. (n.d.). Spectroscopy Tutorial: Ketones. Retrieved from [Link]
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PubChem - National Institutes of Health. (n.d.). 2-Phenylcyclohexanone. Retrieved from [Link]
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AIP Publishing. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Retrieved from [Link]
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Arizona State University. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. Retrieved from [Link]
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SpectraBase. (n.d.). 2-Phenylcycloheptanone. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0003315). Retrieved from [Link]
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Oregon State University. (2020). CH 336: Ketone Spectroscopy. Retrieved from [Link]
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Chemistry LibreTexts. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
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ResearchGate. (2025). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]
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UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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Spectroscopy Online. (2017). The Carbonyl Group, Part I: Introduction. Retrieved from [Link]
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PubChem - National Institutes of Health. (n.d.). 2-Phenylcyclopentanone. Retrieved from [Link]
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ACS Publications. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Retrieved from [Link]
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Shimadzu. (n.d.). Ionization Modes: EI. Retrieved from [Link]
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ResearchGate. (2018). Fourier Transform Infrared Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
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ChemSynthesis. (2025). 2-phenylcycloheptanone. Retrieved from [Link]
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